molecular formula C8H7NaO3 B7820532 CID 8234

CID 8234

Cat. No. B7820532
M. Wt: 174.13 g/mol
InChI Key: FWDLHTBMGQEUDU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 8234 is a useful research compound. Its molecular formula is C8H7NaO3 and its molecular weight is 174.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 8234 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 8234 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 8234 involves the condensation of 2,4-dichlorobenzaldehyde with 2-amino-4-methylpyridine followed by reduction and cyclization.

Starting Materials
2,4-dichlorobenzaldehyde, 2-amino-4-methylpyridine, Sodium borohydride, Acetic acid, Methanol, Hydrochloric acid, Sodium hydroxide

Reaction
Step 1: 2,4-dichlorobenzaldehyde and 2-amino-4-methylpyridine are mixed in methanol and acetic acid and stirred at room temperature for 24 hours to form the intermediate Schiff base., Step 2: Sodium borohydride is added to the reaction mixture to reduce the Schiff base to the corresponding amine., Step 3: The reaction mixture is then acidified with hydrochloric acid to protonate the amine and form the hydrochloride salt., Step 4: Sodium hydroxide is added to the reaction mixture to neutralize the acid and form the free base., Step 5: The free base is cyclized by heating with acetic acid to form the final product, CID 8234.

properties

IUPAC Name

sodium;2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDLHTBMGQEUDU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 8234

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